![molecular formula C21H16ClNO3 B11945119 (5-chloro-2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11945119.png)
(5-chloro-2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(o-vanillylideneamino)benzophenone is a chemical compound with the molecular formula C21H16ClNO3 and a molecular weight of 365.82 g/mol . This compound is known for its unique structure, which includes a benzophenone core substituted with a chloro group and a vanillylideneamino group. It is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(o-vanillylideneamino)benzophenone typically involves the condensation of 5-chloro-2-aminobenzophenone with o-vanillin under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(o-vanillylideneamino)benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted benzophenone derivatives.
Applications De Recherche Scientifique
5-Chloro-2-(o-vanillylideneamino)benzophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-chloro-2-(o-vanillylideneamino)benzophenone is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-(2-hydroxybenzylideneamino)benzophenone
- 5-Chloro-2-(2-hydroxybenzylamino)benzophenone
- 2-(N-vanillylideneamino)fluorene
- N-(vanillylideneamino)phthalimide
- 2-Chloro-4’-fluoro-benzophenone
- O-(2-methylallyl)benzophenone oxime
- Benzophenone O-methylcarbamoyl oxime
- Benzophenone O-methyloxime
Uniqueness
5-Chloro-2-(o-vanillylideneamino)benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a vanillylideneamino group on the benzophenone core makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C21H16ClNO3 |
|---|---|
Poids moléculaire |
365.8 g/mol |
Nom IUPAC |
[5-chloro-2-[(2-hydroxy-3-methoxyphenyl)methylideneamino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C21H16ClNO3/c1-26-19-9-5-8-15(21(19)25)13-23-18-11-10-16(22)12-17(18)20(24)14-6-3-2-4-7-14/h2-13,25H,1H3 |
Clé InChI |
YJQRBTUAISQJFF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



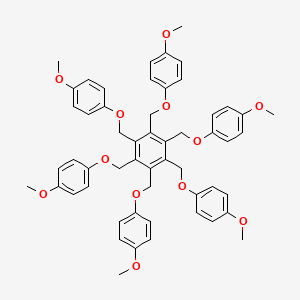
![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)
![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)



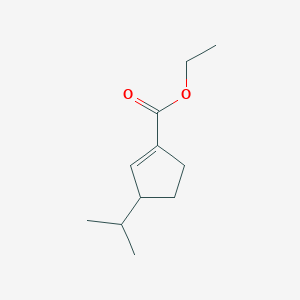
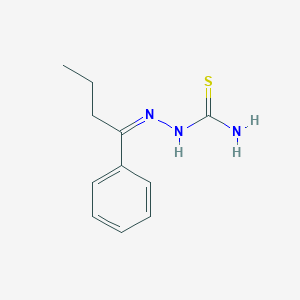
![2-[(Diphenylmethyl)carbamoyl]benzoic acid](/img/structure/B11945087.png)
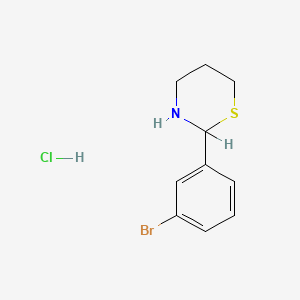
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11945089.png)
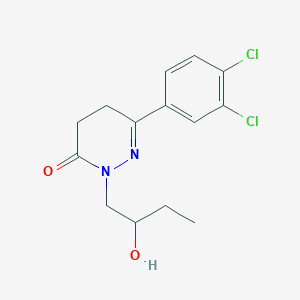
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11945097.png)
